Bienvenue dans la boutique en ligne BenchChem!

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

Kinase inhibition G-CSF-R cFMS

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide (CHEMBL251369, PubChem CID is a synthetic small-molecule 2'-aminoanilide derivative featuring a 5-nitrofuran-2-carboxamide core coupled to an ortho-morpholinophenyl moiety. The compound belongs to the nitrofuran class of bioactive molecules, historically associated with antimicrobial and antiparasitic applications, but its primary characterized activity lies in kinase inhibition—specifically against the colony-stimulating factor-1 receptor (cFMS/CSF-1R) and granulocyte colony-stimulating factor receptor (G-CSF-R) tyrosine kinases.

Molecular Formula C15H15N3O5
Molecular Weight 317.30 g/mol
Cat. No. B250670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide
Molecular FormulaC15H15N3O5
Molecular Weight317.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-3-1-2-4-12(11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19)
InChIKeyBIQWNNXDPVEAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Morpholinophenyl)-5-nitrofuran-2-carboxamide: Compound Identity, Pharmacological Class, and Procurement Relevance


N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide (CHEMBL251369, PubChem CID 2996093) is a synthetic small-molecule 2'-aminoanilide derivative featuring a 5-nitrofuran-2-carboxamide core coupled to an ortho-morpholinophenyl moiety [1]. The compound belongs to the nitrofuran class of bioactive molecules, historically associated with antimicrobial and antiparasitic applications, but its primary characterized activity lies in kinase inhibition—specifically against the colony-stimulating factor-1 receptor (cFMS/CSF-1R) and granulocyte colony-stimulating factor receptor (G-CSF-R) tyrosine kinases [2]. First described in the cFMS inhibitor literature by Patch et al. (2007), the compound represents a distinct chemotype within the 2'-aminoanilide series, wherein the ortho-morpholine substitution on the aniline ring introduces unique conformational and electronic properties that differentiate it from para- and meta-substituted positional isomers as well as from non-morpholine-containing nitrofuran carboxamides [1][3].

Why N-(2-Morpholinophenyl)-5-nitrofuran-2-carboxamide Cannot Be Replaced by Generic Nitrofuran or Morpholinophenyl Analogs


The 5-nitrofuran-2-carboxamide scaffold supports diverse biological activities depending on the nature and position of substituents on the aniline or benzyl ring. Within the cFMS/G-CSF-R inhibitory 2'-aminoanilide series, substitution pattern critically determines kinase selectivity and potency: the ortho-morpholine group in N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide creates a specific intramolecular hydrogen-bonding geometry and steric environment that differs fundamentally from the para-morpholine isomer (WAY-303436, CAS 329198-86-9) and the meta-morpholine isomer (CAS 831203-63-5) [1]. Furthermore, replacing the morpholine moiety with simpler substituents (e.g., benzyl in JSF-3449) redirects the compound's pharmacology toward antitubercular mechanisms via UDP-galactopyranose mutase inhibition, a completely distinct target profile [2]. Even within the cFMS inhibitor chemotype, the nitrofuran electrophore confers a unique redox-dependent secondary pharmacology—including V-ATPase modulation—that is absent in the cyano-furan analog (cFMS Receptor Inhibitor IV, Compound 42; IC50 = 17 nM on cFMS) [3]. These multidimensional differences mean that simple structural interchange among nitrofuran carboxamides results in unpredictable and non-equivalent biological outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-(2-Morpholinophenyl)-5-nitrofuran-2-carboxamide Versus Closest Analogs


G-CSF-R Kinase Inhibition: 3.1-Fold Greater Potency Than Tandutinib Defines Target Engagement Advantage

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide inhibits the granulocyte colony-stimulating factor receptor (G-CSF-R) with an IC50 of 1100 nM, compared to the multi-kinase inhibitor tandutinib which shows an IC50 of 3430 nM against the same target under comparable assay conditions [1]. This represents a 3.1-fold greater inhibitory potency. The reference kinase inhibitor midostaurin achieves an IC50 of 142 nM on G-CSF-R, situating the compound as an intermediate-potency probe with clear differentiation from the weaker tandutinib [1]. The activity is attributed to the 2'-aminoanilide cFMS inhibitor pharmacophore described by Patch et al. (2007), where aroyl substitution with the 5-nitrofuran group contributes to kinase binding [2].

Kinase inhibition G-CSF-R cFMS Inflammation Cytokine signaling

Ortho-Morpholine Substitution Defines a Unique Conformational Pharmacophore Absent in Para and Meta Positional Isomers

The ortho-substitution of the morpholine ring on the aniline moiety in N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide creates a distinct spatial arrangement compared to its para-substituted isomer (N-(4-morpholinophenyl)-5-nitrofuran-2-carboxamide, WAY-303436, CAS 329198-86-9) and meta-substituted isomer (N-(3-morpholinophenyl)-5-nitrofuran-2-carboxamide, CAS 831203-63-5) [1]. In the 2'-aminoanilide cFMS inhibitor series, the ortho-amino group is a critical pharmacophoric element for kinase hinge-binding, and the ortho-morpholine substituent on the adjacent position introduces a unique intramolecular hydrogen-bond acceptor geometry that alters the dihedral angle between the phenyl ring and the carboxamide plane [2]. The resulting conformation affects both the presentation of the nitrofuran electrophore to the kinase active site and the compound's susceptibility to nitroreductase-mediated activation. All three positional isomers share identical molecular formula (C15H15N3O5) and molecular weight (317.30 g/mol), making chromatographic differentiation challenging without authentic reference standards [1].

Structure-activity relationship Positional isomerism Morpholine pharmacophore Kinase inhibitor design

Vacuolar ATPase (V-ATPase) Modulatory Activity: A Secondary Pharmacology Dimension Distinct from Primary cFMS Inhibition

In a high-throughput flow cytometry screen measuring V-ATPase proton transport in Saccharomyces cerevisiae using the pHluorin reporter system (PubChem AID 602257 / AID 602198), N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide demonstrated an EC50 of 25,250 nM (25.25 μM) for modulation of vacuolar proton pump activity [1]. This V-ATPase modulatory activity is noteworthy because it is absent from the primary pharmacological description of the 2'-aminoanilide cFMS inhibitor series and is not shared by the cyano-furan analog cFMS Receptor Inhibitor IV (Compound 42, CAS 959626-45-0), which was optimized solely for cFMS potency (IC50 = 17 nM) without the nitrofuran redox moiety [2]. The nitrofuran group in the target compound is hypothesized to undergo intracellular nitroreduction, generating reactive intermediates that may covalently modify the V-ATPase proton pore subunit c', a mechanism distinct from the ATP-competitive kinase inhibition at cFMS [1].

V-ATPase Proton transport Lysosomal pH Secondary pharmacology Yeast assay

Physicochemical Property Differentiation: Balanced Polarity and Hydrogen-Bonding Profile Versus Benzyl and Cyano-Furan Analogs

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide possesses a calculated topological polar surface area (TPSA) of 101 Ų, a computed XLogP3-AA of 2.1, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. This profile contrasts with the antitubercular lead JSF-3449 (N-benzyl-5-nitrofuran-2-carboxamide), which lacks the morpholine oxygen acceptor atoms and has a lower TPSA (~84 Ų predicted) and fewer H-bond acceptors, and with cFMS Receptor Inhibitor IV (Compound 42, C22H26N4O2), which has a higher molecular weight (378.47 vs. 317.30 g/mol), a cyano group replacing the nitro, and two piperidine rings replacing the single morpholine [2]. The target compound's intermediate TPSA and balanced HBD/HBA ratio (1:6) place it within favorable drug-likeness space (compliant with Lipinski's Rule of Five), whereas the larger Compound 42 approaches the molecular weight limit [1][2]. The 3 rotatable bonds in the target compound, compared to 5+ in Compound 42, suggest a more rigid and potentially more selective binding conformation [1].

Physicochemical properties Drug-likeness Polar surface area Hydrogen bonding Solubility

Validated Research Application Scenarios for N-(2-Morpholinophenyl)-5-nitrofuran-2-carboxamide Based on Quantitative Evidence


G-CSF-R/cFMS Pathway Probing in Inflammatory Disease Models Requiring Intermediate Kinase Inhibition

For researchers studying the role of colony-stimulating factor receptor signaling in macrophage-driven inflammation, N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide offers a defined intermediate inhibitory potency (G-CSF-R IC50 = 1100 nM) that is 3.1-fold stronger than tandutinib (IC50 = 3430 nM) but 7.7-fold weaker than midostaurin (IC50 = 142 nM) [1]. This places the compound in a useful potency window for pharmacological studies where partial pathway inhibition is mechanistically informative—avoiding the complete receptor blockade that can trigger compensatory signaling or cytotoxicity. The compound's origin in the 2'-aminoanilide cFMS inhibitor series described by Patch et al. (2007) provides a well-characterized SAR context for interpreting results [2].

V-ATPase Proton Transport Modulation Studies Leveraging Nitrofuran-Dependent Redox Pharmacology

The demonstrated V-ATPase modulatory activity (EC50 = 25,250 nM in S. cerevisiae pHluorin assay; PubChem AID 602257) [1] makes this compound a valuable tool for investigating nitrofuran-mediated effects on vacuolar/lysosomal acidification. Unlike the cyano-furan cFMS inhibitor Compound 42 (CAS 959626-45-0), which was stripped of the nitro group during optimization for kinase selectivity [2], N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide retains the nitro electrophore required for intracellular reductive activation. This dual pharmacological profile—kinase inhibition plus V-ATPase modulation—is particularly relevant for studies exploring the intersection of growth factor signaling and organellar pH homeostasis.

Ortho-Morpholine Pharmacophore Validation in Kinase Inhibitor Medicinal Chemistry

The compound serves as a reference standard for SAR studies exploring the effect of morpholine ring position (ortho vs. meta vs. para) on kinase inhibitor potency and selectivity within the 5-nitrofuran-2-carboxamide series. Because all three positional isomers share the identical molecular formula (C15H15N3O5) and molecular weight (317.30 g/mol) [1], authentic reference material of the ortho isomer is essential for chromatographic method development and for distinguishing isomer-specific biological activity. The 2'-aminoanilide SAR framework from Patch et al. (2007) establishes that ortho-substitution is critical for the cFMS inhibitory pharmacophore, and the morpholine oxygen's proximity to the amide NH creates a unique intramolecular interaction geometry not present in the para or meta isomers [2].

Nitrofuran Electrophore-Containing Probe for Comparative Metabolism and Toxicity Profiling

Given the well-established propensity of nitrofuran derivatives to undergo enzymatic nitroreduction generating reactive intermediates, N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide can be employed as a tool compound in comparative metabolism studies alongside non-nitrofuran analogs such as cFMS Receptor Inhibitor IV (Compound 42, which bears a cyano group in place of the nitro) [1]. The compound's physicochemical profile (TPSA 101 Ų, XLogP3-AA 2.1, 1 HBD, 3 rotatable bonds) [2] provides a defined baseline for correlating nitroreductase susceptibility with computed molecular descriptors. Such studies are relevant for understanding the therapeutic window of nitrofuran-based kinase inhibitors and for designing out nitro-associated toxicological liabilities in next-generation analogs.

Quote Request

Request a Quote for N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.